Degradation Potency (DC50): BacPROTAC-1 vs. Inactive Analog BacPROTAC-2
BacPROTAC-1 achieves a DC50 (half-maximal degradation concentration) of 0.24 μM for GFP degradation in E. coli, whereas the inactive analog BacPROTAC-2 (lacking the ClpC-binding cyclomarin warhead) shows no measurable degradation up to 100 μM [1]. This represents a >400-fold difference in potency at the DC50 level.
| Evidence Dimension | DC50 (μM) for GFP degradation |
|---|---|
| Target Compound Data | 0.24 μM |
| Comparator Or Baseline | BacPROTAC-2: no degradation up to 100 μM (DC50 >100 μM) |
| Quantified Difference | >416-fold higher potency for BacPROTAC-1 |
| Conditions | E. coli expressing GFP-ClpX fusion; Western blot quantification after 4 h treatment |
Why This Matters
For procurement and experimental design, this quantifies that BacPROTAC-1 is the only active degrader, while the analog is a validated negative control for off-target effects.
- [1] Morreale, F.E., et al. BacPROTACs mediate targeted protein degradation in bacteria. Nature 596, 234–238 (2021); Extended Data Fig. 4b and Supplementary Table 2. View Source
